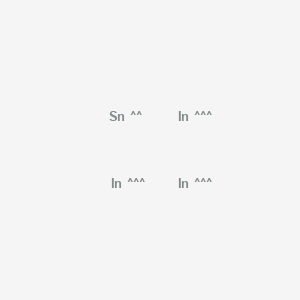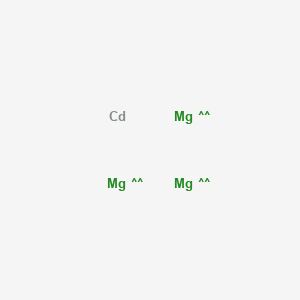
Cadmium--magnesium (1/3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium–magnesium (1/3) is an intermetallic compound composed of cadmium and magnesium in a 1:3 ratio. This compound is known for its unique properties and potential applications in various fields, including materials science and chemistry. The combination of cadmium and magnesium results in a material that exhibits interesting structural and chemical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cadmium–magnesium (1/3) typically involves the direct reaction of cadmium and magnesium metals. The reaction is carried out at high temperatures to ensure the formation of the intermetallic compound. The general reaction can be represented as:
3Mg+Cd→Mg3Cd
The reaction is usually performed in an inert atmosphere to prevent oxidation of the metals. The mixture is heated to temperatures around 500-600°C until the reaction is complete.
Industrial Production Methods
In industrial settings, the production of cadmium–magnesium (1/3) may involve more sophisticated techniques such as vacuum induction melting or arc melting. These methods ensure high purity and uniformity of the final product. The metals are melted together in a controlled environment, and the resulting alloy is cast into desired shapes or further processed as needed.
Análisis De Reacciones Químicas
Types of Reactions
Cadmium–magnesium (1/3) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of cadmium and magnesium.
Reduction: It can be reduced back to its constituent metals under appropriate conditions.
Substitution: The compound can participate in substitution reactions where one of the metals is replaced by another element.
Common Reagents and Conditions
Oxidation: Exposure to oxygen or air at elevated temperatures can lead to the formation of cadmium oxide and magnesium oxide.
Reduction: Reducing agents such as hydrogen gas can be used to revert the compound to its metallic form.
Substitution: Reactions with halogens or other reactive elements can result in the substitution of cadmium or magnesium.
Major Products Formed
Oxidation: Cadmium oxide (CdO) and magnesium oxide (MgO).
Reduction: Metallic cadmium and magnesium.
Substitution: Various cadmium and magnesium halides or other compounds depending on the reacting element.
Aplicaciones Científicas De Investigación
Cadmium–magnesium (1/3) has several scientific research applications, including:
Materials Science: Used in the development of new alloys with improved mechanical properties.
Chemistry: Studied for its unique chemical reactivity and potential as a catalyst in certain reactions.
Biology and Medicine: Investigated for its potential use in biomedical devices and as a component in drug delivery systems.
Industry: Utilized in the production of specialized coatings and as an additive in certain manufacturing processes.
Mecanismo De Acción
The mechanism by which cadmium–magnesium (1/3) exerts its effects depends on the specific application. In materials science, its unique crystal structure contributes to its mechanical properties. In chemical reactions, the compound’s reactivity is influenced by the electronic interactions between cadmium and magnesium atoms. These interactions can affect the compound’s ability to act as a catalyst or participate in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Cadmium–zinc (1/3): Another intermetallic compound with similar properties but different reactivity due to the presence of zinc.
Magnesium–aluminum (1/3): Known for its lightweight and high-strength properties, commonly used in aerospace applications.
Cadmium–tin (1/3): Exhibits different electronic properties and is used in various electronic applications.
Uniqueness
Cadmium–magnesium (1/3) is unique due to the specific combination of cadmium and magnesium, which results in distinct chemical and physical properties. Its ability to form stable intermetallic phases and its reactivity in various chemical processes make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
12014-09-4 |
|---|---|
Fórmula molecular |
CdMg3 |
Peso molecular |
185.33 g/mol |
InChI |
InChI=1S/Cd.3Mg |
Clave InChI |
NRKLGXAIZXFAQM-UHFFFAOYSA-N |
SMILES canónico |
[Mg].[Mg].[Mg].[Cd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




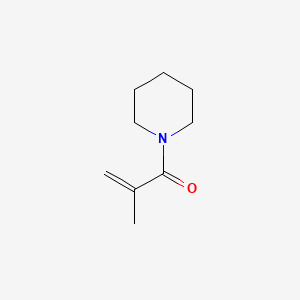
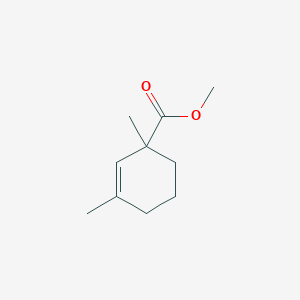


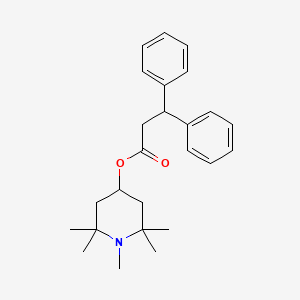
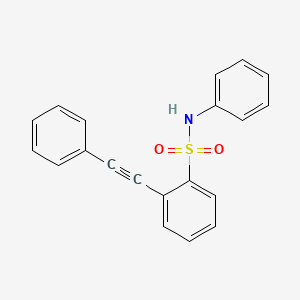
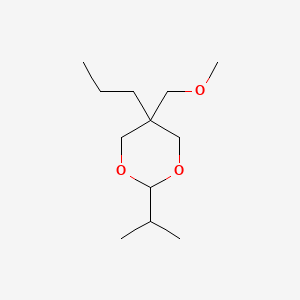
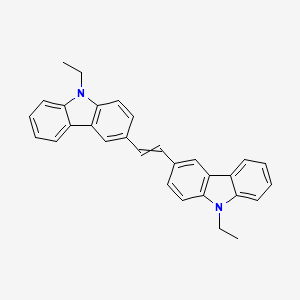
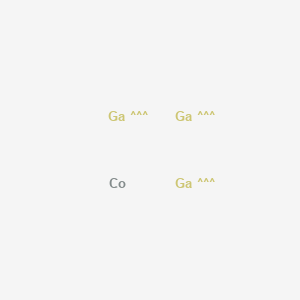
![[(3-Fluoro-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14712315.png)
![Spiro[1,3-dithiolane-2,9'-fluorene]](/img/structure/B14712318.png)
